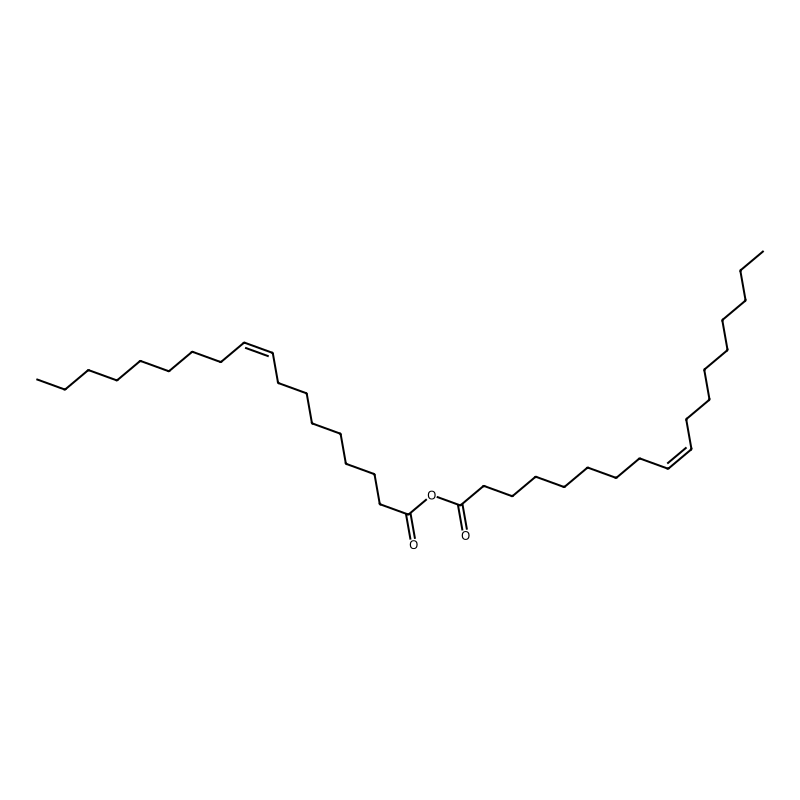Oleic anhydride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Synthesis of Lipids
Oleic anhydride serves as a crucial building block for synthesizing various complex lipids, including:
- Phospholipids: These are essential components of cell membranes. Oleic anhydride reacts with suitable alcohols to form phosphatidylcholine, a major phospholipid .
- Triglycerides: These are the main storage form of fat in animals and plants. Oleic anhydride can be used to synthesize triglycerides with specific fatty acid chains for research purposes.
These synthesized lipids are valuable for studying cellular processes, membrane dynamics, and lipid-protein interactions.
Studying Cholesterol Transport
Research has explored the potential of oleic anhydride in generating foam cells. These are macrophages that have engulfed excessive amounts of cholesterol, a key step in the development of atherosclerosis . By inducing the formation of foam cells in vitro (in a lab setting) using oleic anhydride, researchers can investigate potential treatments for this condition.
Other Research Applications
Limited research suggests oleic anhydride might possess other interesting properties:
- Anti-inflammatory effects: Some studies have investigated the potential anti-inflammatory properties of oleic anhydride, but further research is needed to confirm these findings.
- Sphingosine Kinase Inhibition: A study indicated oleic anhydride's ability to inhibit sphingosine-induced phosphorylation, a cellular signaling process, but more research is required to understand its implications .
Oleic anhydride is a chemical compound derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats. It is characterized by its anhydride functional group, which forms when two molecules of oleic acid lose a molecule of water. Oleic anhydride is notable for its unique structural properties, which influence its reactivity and applications in various fields, including organic synthesis and materials science.
- Formation Reaction: Oleic anhydride can be synthesized through the reaction of oleic acid with acetic anhydride. This process involves two consecutive reactions where acetic-oleic anhydride is formed first, followed by the formation of oleic anhydride .
- Hydrolysis: Upon exposure to water, oleic anhydride can hydrolyze back into oleic acid.
- Esterification: Oleic anhydride can react with alcohols to form esters, which are important in the production of biodiesel and other biofuels.
Several methods exist for synthesizing oleic anhydride:
- Acetic Anhydride Method: Mixing oleic acid with acetic anhydride results in the formation of oleic anhydride along with acetic-oleic anhydride. The reaction typically occurs at elevated temperatures (30–70 °C) and involves multiple steps .
- Dicyclohexylcarbodiimide Method: A more straightforward method involves reacting oleic acid with dicyclohexylcarbodiimide in a solvent like carbon tetrachloride. This method yields high purity and yield (87-94%) of the corresponding anhydrides .
Oleic anhydride finds application across various industries:
- Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in the formation of esters and other derivatives.
- Cosmetics and Personal Care: Due to its emollient properties, oleic anhydride is used in formulations for skin care products.
- Food Industry: It may be utilized as a food additive or emulsifier due to its fatty acid composition.
Research into the interactions of oleic anhydride with other compounds is still emerging. Studies have shown that it can interact with various alcohols to form esters, which are crucial in many industrial applications. Additionally, understanding its reactivity with biological molecules could provide insights into its potential health effects.
Oleic anhydride shares structural similarities with several other fatty acid derivatives. Here are some comparable compounds:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Palmitic Anhydride | Fatty Acid Anhydride | Derived from palmitic acid; higher melting point |
| Stearic Anhydride | Fatty Acid Anhydride | Derived from stearic acid; more saturated |
| Linoleic Anhydride | Fatty Acid Anhydride | Derived from linoleic acid; contains two double bonds |
| Acetic-Oleic Anhydride | Mixed Anhydride | Intermediate product formed during oleic anhydride synthesis |
Uniqueness of Oleic Anhydride
Oleic anhydride stands out due to its unique unsaturation (one double bond) compared to fully saturated counterparts like stearic or palmitic anhydrides. This unsaturation contributes to its distinct reactivity and potential applications in organic chemistry and biochemistry.
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 23 of 83 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 60 of 83 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







